Diethyl sulfone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

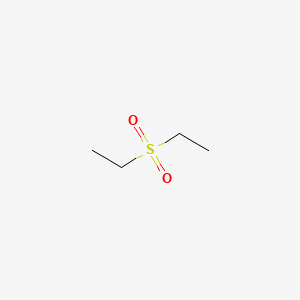

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfonylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDUIEKYVPVZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870657 | |

| Record name | (Ethanesulfonyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-35-3, 20045-25-4 | |

| Record name | Ethyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl sulphone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Dipropionylhelveticosol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020045254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Ethanesulfonyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL SULPHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA39B8WFB8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl Sulfone (CAS 597-35-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Diethyl sulfone (CAS 597-35-3), a simple yet versatile organosulfur compound. This document collates critical data on its physicochemical properties, synthesis, and spectroscopic characterization. It further explores the broader role of the sulfone functional group in medicinal chemistry, offering insights into its applications in drug design and development. Detailed experimental protocols for its synthesis, along with a summary of its toxicological profile, are provided to support laboratory research and safety assessments.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. It is characterized by the presence of a sulfonyl functional group flanked by two ethyl groups. This structure imparts a high degree of polarity and metabolic stability. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 597-35-3 | [1] |

| Molecular Formula | C₄H₁₀O₂S | [1] |

| Molecular Weight | 122.19 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 73-74 °C | [2] |

| Boiling Point | 246 °C at 755 mm Hg | [2] |

| Solubility | Soluble in water (135 g/L at 16 °C) | [2] |

| Density | 1.357 g/mL | [2] |

| InChI Key | MBDUIEKYVPVZJH-UHFFFAOYSA-N | [3] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are consistent with its symmetric structure.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~1.3 | Triplet | ~7.5 | -CH₃ | |

| ~3.0 | Quartet | ~7.5 | -CH₂- |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| ~7 | -CH₃ | |

| ~48 | -CH₂- |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions characteristic of the sulfonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2880 | Medium-Strong | C-H stretching (alkane) |

| ~1460, ~1380 | Medium | C-H bending (alkane) |

| ~1325 | Strong | Asymmetric SO₂ stretching |

| ~1130 | Strong | Symmetric SO₂ stretching |

Note: Characteristic absorption bands for the sulfonyl group are highlighted in bold.[4]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 122 | Moderate | [M]⁺ (Molecular ion) |

| 93 | Strong | [M - C₂H₅]⁺ |

| 78 | Moderate | [M - C₂H₄O]⁺ |

| 64 | Moderate | [SO₂]⁺ |

| 29 | Strong | [C₂H₅]⁺ |

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of its corresponding sulfide (B99878), diethyl sulfide. Various oxidizing agents can be employed for this transformation. Below are representative experimental protocols.

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol describes a green and efficient method for the synthesis of this compound using hydrogen peroxide as the oxidant.[5]

Materials:

-

Diethyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Sodium hydroxide (B78521) (NaOH) solution (4 M)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of diethyl sulfide (1 mmol) in glacial acetic acid (2 mL) in a round-bottom flask, slowly add 30% hydrogen peroxide (2.5 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, carefully neutralize the mixture with a 4 M aqueous solution of NaOH.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield this compound. The crude product can be purified by recrystallization if necessary.

Experimental Protocol: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol utilizes m-CPBA, a common and effective oxidizing agent for the conversion of sulfides to sulfones.[6]

Materials:

-

Diethyl sulfide

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve diethyl sulfide (1 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 mmol) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Role in Medicinal Chemistry and Drug Development

While this compound itself is not a prominent therapeutic agent, the sulfone moiety is a critical pharmacophore in a multitude of approved drugs and clinical candidates.[7] The inclusion of a sulfone group can significantly enhance the pharmacological profile of a molecule.

Key Contributions of the Sulfone Group in Drug Design:

-

Metabolic Stability: The sulfone group is highly resistant to metabolic degradation, which can increase the half-life of a drug.[8]

-

Polarity and Solubility: As a polar functional group, the sulfone moiety can improve the aqueous solubility of a compound, which is often a critical factor for bioavailability.

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.[8]

-

Bioisosterism: The sulfone group can act as a bioisostere for other functional groups, such as ketones, esters, and amides. This substitution can be used to fine-tune the physicochemical and pharmacological properties of a lead compound.[9]

-

Modulation of pKa: The strong electron-withdrawing nature of the sulfonyl group can influence the pKa of neighboring functional groups, thereby affecting the ionization state of the molecule at physiological pH.

Toxicology and Safety

Based on available safety data sheets, this compound is not classified as a hazardous substance. However, as with all chemicals, appropriate safety precautions should be taken in a laboratory setting.

-

Acute Toxicity: Not classified as acutely toxic.

-

Skin Corrosion/Irritation: Not classified as a skin irritant.

-

Eye Damage/Irritation: Not classified as an eye irritant.

-

Respiratory or Skin Sensitization: Not classified as a sensitizer.

It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound, with its straightforward structure and stable sulfonyl group, serves as a valuable model compound for understanding the properties and reactivity of aliphatic sulfones. While its direct application in drug development is limited, the sulfone moiety it represents is of paramount importance in medicinal chemistry. The ability of the sulfone group to enhance metabolic stability, improve solubility, and participate in target binding makes it a frequently employed functional group in the design of novel therapeutics. The synthetic protocols and compiled data in this guide are intended to facilitate further research and application of this compound and related sulfone-containing molecules in the field of drug discovery and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Diethyl Sulfone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of diethyl sulfone, a significant reagent in synthetic and medicinal chemistry. It covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis, and its application in the formation of more complex molecular architectures.

Core Properties of this compound

This compound, also known as ethyl sulfone, is a solid organic compound. Its key quantitative data are summarized below, providing a foundational reference for its use in experimental settings.

| Property | Value | References |

| Molecular Formula | C₄H₁₀O₂S | [1][2][3][4] |

| Molecular Weight | 122.19 g/mol | [1][4][5] |

| CAS Registry Number | 597-35-3 | [2][4][5] |

| Melting Point | 73-74 °C | [1][5] |

| Boiling Point | 246 °C | [1][5] |

| Appearance | White to slightly yellow crystalline powder | [6][7] |

| Water Solubility | 135 g/L (at 16 °C) | [7][8] |

Applications in Drug Discovery and Organic Synthesis

The sulfone functional group is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] The stability of the sulfone group and its capacity to act as an electron-withdrawing group make it a valuable moiety in drug design to enhance properties like solubility and metabolic stability.[10]

This compound serves as a crucial building block and reagent in several synthetic applications:

-

Synthesis of Heterocyclic Compounds : It is a key reagent in the synthesis of various heterocyclic compounds, including β-ketosulfones, which are important intermediates in pharmaceutical development.[6][11]

-

Electrolyte Preparation : It is used in preparing sulfone-based electrolytes for applications such as aluminum electrodeposition.[6][11]

-

Carbanion Formation : The protons on the carbons alpha to the sulfonyl group are acidic, allowing for the easy formation of carbanions. These carbanions are potent nucleophiles that can participate in carbon-carbon bond-forming reactions, a fundamental process in constructing complex organic molecules.[12]

Experimental Protocol: Synthesis of this compound via Oxidation

The most direct method for preparing this compound is through the oxidation of its corresponding sulfide (B99878), diethyl sulfide. The following protocol details a general procedure using hydrogen peroxide as an oxidant.

Objective: To synthesize this compound by oxidizing diethyl sulfide.

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Diethyl sulfide

-

Acetic acid (solvent)

-

Hydrogen peroxide (30% aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl sulfide (1.0 equivalent) in glacial acetic acid.

-

Addition of Oxidant : Place the flask in an ice bath to manage the reaction temperature. Add a 30% aqueous solution of hydrogen peroxide (approximately 2.2 to 2.5 equivalents) dropwise to the stirred solution using a dropping funnel. The addition should be slow to prevent an excessive temperature increase.

-

Reaction Execution : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approximately 80-100°C) for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water.

-

Neutralization : Neutralize the excess acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x volumes).

-

Drying and Concentration : Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the application of this compound in the synthesis of β-ketosulfones, a common transformation in medicinal chemistry.

Caption: Synthetic pathway from this compound to a β-ketosulfone.

References

- 1. This compound | 597-35-3 | FD167646 | Biosynth [biosynth.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | TRC-D445010-2.5G | LGC Standards [lgcstandards.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 597-35-3 [chemicalbook.com]

- 7. This compound CAS#: 597-35-3 [m.chemicalbook.com]

- 8. This compound [myskinrecipes.com]

- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. namiki-s.co.jp [namiki-s.co.jp]

- 11. Cas 597-35-3,this compound | lookchem [lookchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Chemical and physical properties of diethyl sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical and physical properties of diethyl sulfone. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development. This document consolidates available data on its physical characteristics, spectral properties, and synthesis. While this compound itself has limited documented biological activity, this guide also touches upon the broader context of sulfones in medicinal chemistry. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Visualizations for the chemical structure and general experimental workflows are included to aid in understanding.

Introduction

This compound (C₄H₁₀O₂S) is an organic sulfur compound characterized by a sulfonyl functional group flanked by two ethyl groups. The sulfone group is a key structural motif in a variety of biologically active molecules, conferring properties such as chemical stability and polarity. While its direct biological roles are not extensively documented, understanding the fundamental chemical and physical properties of simple alkyl sulfones like this compound is crucial for the design and synthesis of more complex sulfone-containing therapeutic agents.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₂S | [1] |

| Molecular Weight | 122.19 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder/solid | [2][3] |

| Melting Point | 70 - 74 °C | [1][2][3] |

| Boiling Point | 246 °C at 755 mm Hg | [1][2] |

| Density | 1.357 g/cm³ | [2] |

| Refractive Index | 1.4341 (estimate) | [2] |

| Flash Point | 246 °C | [2] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | 135 g/L at 16 °C | [4] |

| Chloroform | Soluble | [4] |

| Ethyl Acetate | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

Synthesis of this compound

The most common method for the synthesis of sulfones is the oxidation of the corresponding sulfide (B99878). This compound can be readily prepared by the oxidation of diethyl sulfide.

General Experimental Protocol: Oxidation of Diethyl Sulfide with Hydrogen Peroxide

This protocol is a general method and may require optimization for specific laboratory conditions.

Materials:

-

Diethyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

-

Sodium tungstate (B81510) (catalyst, optional)

-

Phase transfer catalyst (e.g., methyltrioctylammonium hydrogensulfate, optional)

-

Dichloromethane (B109758) (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl sulfide in a suitable solvent such as acetic acid.[5]

-

For catalyzed reactions, add a catalytic amount of sodium tungstate and a phase transfer catalyst.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the reaction mixture, while maintaining the temperature with a water bath if the reaction is exothermic.[5]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize the acetic acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Experimental Protocol for ¹H and ¹³C NMR:

-

Prepare a sample by dissolving 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6][7]

-

Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette.[6]

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[8]

Expected Spectral Features:

-

¹H NMR: Two signals are expected: a triplet corresponding to the methyl protons (-CH₃) and a quartet corresponding to the methylene (B1212753) protons (-CH₂-). The integration of these signals should be in a 3:2 ratio, respectively.

-

¹³C NMR: Two signals are expected: one for the methyl carbon and one for the methylene carbon.

Infrared (IR) Spectroscopy

General Experimental Protocol for IR Spectroscopy (Thin Solid Film):

-

Dissolve a small amount of this compound in a volatile solvent like acetone (B3395972) or methylene chloride.[9]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[9]

-

Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

A background spectrum of the clean salt plate should be taken for correction.

Expected Spectral Features: The IR spectrum of this compound will be dominated by strong absorption bands characteristic of the sulfonyl group (S=O).

-

S=O Asymmetric Stretch: ~1300-1350 cm⁻¹

-

S=O Symmetric Stretch: ~1120-1160 cm⁻¹

-

C-H Stretching and Bending: Also present in the spectrum.

Mass Spectrometry (MS)

General Experimental Protocol for Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS).[10]

-

Ionize the sample using an appropriate method, such as electron ionization (EI) for GC-MS.[10]

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Expected Fragmentation Pattern: The mass spectrum will show the molecular ion peak [M]⁺ and various fragment ions resulting from the cleavage of the molecule. Common fragmentation pathways for alkyl sulfones involve the loss of alkyl and sulfonyl groups.

Biological Activity

Currently, there is a notable lack of specific data in the scientific literature regarding the biological activity and signaling pathways of this compound.

However, the broader class of sulfone-containing compounds exhibits a wide range of pharmacological activities. For instance, certain sulfone derivatives have been investigated for their roles as:

-

Enzyme Inhibitors: S-methyl N,N-diethylthiolcarbamate sulfone, a related compound, is a known inhibitor of aldehyde dehydrogenase (ALDH).[11]

-

Antimicrobial Agents: Various sulfone derivatives have shown promise as antibacterial and antifungal agents.[12]

-

Anti-inflammatory and Analgesic Agents: Some aryl methyl sulfones have demonstrated cyclooxygenase (COX) inhibitory activity.[2]

-

Anticancer Agents: Methyl sulfone (dimethyl sulfone) has been reported to exhibit anticancer activity in some cancer cell lines.

It is important to emphasize that these activities are not directly attributed to this compound but rather to other molecules containing the sulfone functional group. Further research is required to elucidate any specific biological roles of this compound.

Signaling Pathways: Due to the absence of information on the biological targets and mechanism of action of this compound, no signaling pathways can be described at this time.

Safety and Handling

Based on available safety data sheets, this compound is not classified as a hazardous substance. However, as with all chemicals, it should be handled with appropriate care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[3]

Conclusion

This compound is a simple dialkyl sulfone with well-defined chemical and physical properties. Its synthesis is straightforward, typically involving the oxidation of diethyl sulfide. While its own biological activity remains largely unexplored, the sulfone moiety is a critical component in many pharmacologically active compounds. This guide provides a foundational understanding of this compound, which can be leveraged by researchers in the synthesis and development of novel sulfone-based molecules for therapeutic applications. Further investigation into the potential biological effects of this compound is warranted.

References

- 1. This compound | 597-35-3 | FD167646 | Biosynth [biosynth.com]

- 2. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfur - Wikipedia [en.wikipedia.org]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]

- 11. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Diethyl Sulfone: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfone (C₄H₁₀O₂S), a disubstituted sulfone, is a compound of interest in various chemical and pharmaceutical research areas. Its molecular structure, characterized by a central sulfonyl group flanked by two ethyl groups, imparts specific physicochemical properties that are crucial for its behavior in chemical reactions and biological systems. This technical guide provides an in-depth analysis of the melting and boiling points of this compound, including experimental methodologies for their determination and a visualization of its synthesis pathway.

Physicochemical Data

The melting and boiling points of this compound are fundamental physical constants that are critical for its handling, purification, and application in various experimental settings. A summary of these properties is presented below.

| Property | Value | Conditions |

| Melting Point | 70-74 °C | Standard Pressure |

| Boiling Point | 246-248 °C | 755-760 mmHg |

Note: The reported values are a range compiled from multiple sources.[1][2][3][4][5][6][7]

Experimental Protocols

Determination of Melting Point (Capillary Method)

This method is based on the principle that a pure crystalline solid will have a sharp and reproducible melting point.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Thermometer (calibrated)

-

Heating medium (silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a column of 2-3 mm in height.

-

Apparatus Setup:

-

Digital Melting Point Apparatus: The capillary tube is placed in the designated slot in the heating block of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or a small piece of rubber tubing, ensuring the sample is aligned with the thermometer bulb. The thermometer assembly is then inserted into the Thiele tube containing heating oil, ensuring the oil level is above the sample but below the top of the tube.

-

-

Heating: The sample is heated at a steady rate of approximately 10-20 °C per minute initially.

-

Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Boiling Point (Distillation Method)

This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8]

Apparatus:

-

Distillation flask (round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

-

Barometer

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned in the neck of the distillation flask so that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

Boiling Point Reading: The temperature is recorded when it becomes constant. This stable temperature, observed during the distillation of the bulk of the liquid, is the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded from a barometer. If the atmospheric pressure is not exactly 760 mmHg, a correction may be applied to determine the normal boiling point.

Synthesis Pathway of this compound

This compound is commonly synthesized through the oxidation of diethyl sulfide. This reaction proceeds in two steps, with the intermediate formation of diethyl sulfoxide. The overall synthetic pathway is illustrated below.

Caption: Synthesis of this compound via Oxidation of Diethyl Sulfide.

References

- 1. This compound | 597-35-3 | FD167646 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfone synthesis by oxidation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. This compound [stenutz.eu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Structural Analysis and Conformation of Diethyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfone (C₄H₁₀O₂S) is an organosulfur compound belonging to the sulfone class, characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two ethyl groups. The molecular geometry and conformational flexibility of the sulfonyl group and its adjacent alkyl chains are of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the sulfonyl group and the spatial arrangement of its substituents can profoundly influence molecular interactions, crystal packing, and biological activity. Understanding the three-dimensional structure and conformational landscape of this compound is crucial for designing novel therapeutics and advanced materials where the sulfone moiety is a key structural element.

This technical guide provides a comprehensive overview of the structural parameters and conformational preferences of this compound, drawing upon data from advanced computational studies. It details the methodologies for both experimental and theoretical structural determination and presents quantitative data in a structured format for clarity and comparison.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the two sulfur-carbon (C-S) bonds. Computational studies, utilizing ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), have been instrumental in elucidating the potential energy surface (PES) of this compound. These studies have revealed that this compound exists as an equilibrium mixture of four stable, interconverting rotational isomers (conformers).

The interconversion between these stable conformers proceeds through five transition states, defining the pathways and energy barriers for conformational change. The diagram below illustrates the relationship between the stable conformers and the transition states on the potential energy surface.

An In-depth Technical Guide to the Solubility of Diethyl Sulfone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethyl sulfone in various organic solvents. While quantitative data is limited in publicly available literature, this document consolidates existing qualitative information, outlines detailed experimental protocols for solubility determination, and presents logical models for understanding solubility behavior.

Introduction to this compound

This compound (C₄H₁₀O₂S), a member of the sulfone class of organosulfur compounds, is a colorless, crystalline solid at room temperature. It is recognized for its high thermal stability and is utilized in organic synthesis and as a solvent.[1] Its molecular structure, featuring a central sulfonyl group flanked by two ethyl groups, imparts a significant dipole moment, influencing its solubility characteristics. Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, crystallization processes, and formulation development in the pharmaceutical and agrochemical industries.

Solubility Profile of this compound

A thorough review of available literature indicates a notable lack of specific quantitative solubility data (e.g., g/100 mL or mole fraction at various temperatures) for this compound in a wide range of organic solvents. However, qualitative descriptions of its solubility have been reported and are summarized below.

Table 1: Summary of this compound Solubility

| Solvent | Solubility Description | Quantitative Data (at 16 °C) |

| Chloroform | Soluble[2] | Not Available |

| Ethyl Acetate | Soluble[2] | Not Available |

| Methanol | Slightly Soluble[2] | Not Available |

| Water | - | 135 g/L[2] |

The general description of this compound having "excellent solubility" suggests its utility as a versatile solvent for various applications.[1]

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." As a polar molecule, its solubility is expected to be higher in polar solvents. Key factors influencing its solubility include:

-

Solvent Polarity: Polar solvents are more likely to effectively solvate the polar sulfonyl group of this compound, leading to higher solubility.

-

Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents) may exhibit enhanced solubility.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is an important consideration for crystallization and purification processes.

Logical Relationship of Solubility

References

Spectroscopic Characterization of Diethyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for diethyl sulfone, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering clearly structured data, comprehensive experimental protocols, and a visualization of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra offer characteristic signals that are invaluable for its identification and structural elucidation.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of protons in the ethyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2.99 | Quartet (q) | 7.5 | Methylene protons (-CH₂-) |

| 1.37 | Triplet (t) | 7.5 | Methyl protons (-CH₃) |

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum of this compound displays two signals, corresponding to the two different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 46.5 | Methylene carbons (-CH₂-) |

| 6.7 | Methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2984, 2944, 2884 | Medium | C-H stretching vibrations of the ethyl groups |

| 1460, 1416, 1383 | Medium | C-H bending vibrations |

| 1302 | Strong | Asymmetric SO₂ stretching |

| 1121 | Strong | Symmetric SO₂ stretching |

| 789 | Strong | S-C stretching |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectroscopic data for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

-

Gently swirl the vial to ensure complete dissolution of the solid.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

-

Number of Scans: 128

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.2 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks in both ¹H and ¹³C NMR spectra.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer

-

Accessory: Transmission sample holder

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Data Processing:

-

The instrument software automatically performs a Fourier transform of the interferogram to produce the infrared spectrum.

-

The spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).

-

Identify and label the significant absorption peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Thermochemical Profile of Diethyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for diethyl sulfone (C₄H₁₀O₂S). The information is compiled from established chemical databases and scientific literature, with a focus on providing researchers and professionals in drug development and other scientific fields with essential thermodynamic parameters. This document details experimental methodologies for the determination of key thermochemical values and presents the data in a clear, accessible format.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical processes. The following tables summarize the key quantitative data available for this compound.

Enthalpy Data

The enthalpy of formation and combustion are fundamental parameters for assessing the energetic properties of a compound. The values for this compound have been experimentally determined and are presented below.

| Thermochemical Quantity | Value | Units | Method | Reference |

| Gas Phase Enthalpy of Formation (ΔfH°gas) | -429.3 ± 2.6 | kJ/mol | Combustion Calorimetry (Ccb) | Mackle and O'Hare, 1961; Reanalyzed by Cox and Pilcher, 1970[1] |

| Solid Phase Enthalpy of Formation (ΔfH°solid) | -515.51 ± 0.67 | kJ/mol | Combustion Calorimetry (Ccb) | Mackle and O'Hare, 1961; Reanalyzed by Cox and Pilcher, 1970[1] |

| Solid Phase Enthalpy of Combustion (ΔcH°solid) | -3090.0 ± 0.42 | kJ/mol | Combustion Calorimetry (Ccb) | Mackle and O'Hare, 1961; Reanalyzed by Cox and Pilcher, 1970[1] |

Physical Properties

Selected physical properties of this compound are provided in the following table for reference.

| Property | Value | Units |

| Melting Point | 73-74 | °C[2] |

| Boiling Point | 246 | °C (at 755 mm Hg)[2] |

| Molecular Weight | 122.19 | g/mol [2] |

Entropy and Heat Capacity Data

Experimental Protocols

The determination of accurate thermochemical data relies on precise and well-defined experimental procedures. The primary method used to obtain the enthalpy data for this compound is rotating-bomb calorimetry.

Rotating-Bomb Calorimetry for Organosulfur Compounds

The combustion of organosulfur compounds presents a unique challenge compared to hydrocarbons. The sulfur present in the sample is oxidized to a mixture of sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which then dissolve in the water present in the bomb to form a mixture of sulfurous and sulfuric acids. To ensure a complete and uniform reaction and dissolution of the acidic products, a rotating-bomb calorimeter is employed.

Apparatus:

-

Constant-volume combustion bomb: A robust, pressure-resistant vessel, typically made of stainless steel, with a platinum lining to resist corrosion from the acidic products.

-

Calorimeter jacket: An insulated container filled with a known mass of water, in which the bomb is submerged. The jacket is equipped with a high-precision thermometer to measure temperature changes.

-

Rotating mechanism: A motor and drive system to rotate the bomb after combustion, ensuring thorough mixing of the gaseous and liquid phases within the bomb.

-

Ignition system: An electrical circuit to pass a current through a fuse wire, igniting the sample.

-

Sample crucible: A small, inert crucible (e.g., platinum or silica) to hold the sample.

Procedure:

-

Sample Preparation: A precisely weighed sample of this compound is placed in the crucible. For solid samples, it is often pressed into a pellet. A known mass of a combustion aid, such as benzoic acid or mineral oil, may be used to ensure complete combustion. A fuse wire (e.g., platinum or iron) is connected to the ignition electrodes, with the wire in contact with the sample.

-

Bomb Assembly: A small, known amount of distilled water is added to the bottom of the bomb to dissolve the sulfur oxides formed during combustion. The crucible is placed in the bomb, and the bomb is sealed.

-

Pressurization: The bomb is purged of air and then filled with pure oxygen to a high pressure (typically around 30 atm).

-

Calorimeter Setup: The sealed bomb is submerged in the known mass of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Rotation: Immediately after ignition, the bomb is rotated to ensure that the sulfur oxides formed dissolve completely and uniformly in the water, forming a homogeneous solution of sulfuric acid.

-

Analysis of Products: After the experiment, the bomb is depressurized, and the liquid contents are collected. The concentration of sulfuric acid and any other acids (e.g., nitric acid from the combustion of residual nitrogen) is determined by titration.

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The corrected temperature rise from the combustion of this compound, along with the heat capacity of the calorimeter and corrections for the heat of formation of acids and the heat of combustion of the fuse and any auxiliary substance, is used to calculate the enthalpy of combustion.

Visualizations

The following diagrams illustrate key concepts related to the thermochemistry and synthesis of this compound.

Caption: Synthesis of this compound via Oxidation.

Caption: Workflow for Thermochemical Data Determination.

References

An In-depth Technical Guide to the Dipole Moment of Diethyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipole moment of diethyl sulfone, a key parameter influencing its molecular interactions and properties relevant to various scientific and pharmaceutical applications. This document details the experimental and theoretical aspects of its dipole moment, including quantitative data, detailed experimental protocols for its determination and synthesis, and a visual representation of its molecular polarity.

Quantitative Data on the Dipole Moment of Sulfones

The dipole moment is a measure of the net molecular polarity, which arises from the uneven distribution of electron density within a molecule. For this compound and related dialkyl sulfones, the highly polar sulfonyl group (SO₂) is the primary contributor to the large overall dipole moment.

| Compound | Formula | Dipole Moment (Debye) | Measurement Condition |

| This compound | (C₂H₅)₂SO₂ | 4.48 D[1] | In benzene (B151609) solution |

| Dimethyl Sulfone | (CH₃)₂SO₂ | 4.44 D[2] | Vapor phase |

| Di-n-propyl Sulfone | (n-C₃H₇)₂SO₂ | ~4.5 D (estimated) | In benzene solution |

| Di-n-butyl Sulfone | (n-C₄H₉)₂SO₂ | ~4.5 D (estimated)[3] | In benzene solution |

Molecular Origin of the Dipole Moment in this compound

The significant dipole moment of this compound originates from the vector sum of its individual bond moments, primarily dictated by the geometry and high polarity of the sulfonyl group. The sulfur-oxygen bonds in the sulfonyl group are not true double bonds but are more accurately described as coordinate covalent single S⁺→O⁻ bonds, leading to a substantial separation of charge.[4]

The molecular geometry of the sulfone group is approximately tetrahedral around the central sulfur atom. X-ray crystallography studies on various sulfones have established typical bond angles. The O-S-O bond angle is generally in the range of 117-121°, while the C-S-C bond angle is typically between 101-107°.[5] This geometry, with the two highly polar S-O bonds, results in a large net dipole moment directed through the sulfur atom, bisecting the O-S-O angle. The contribution of the less polar C-S and C-H bonds is minor in comparison.

Experimental Protocols

Synthesis of this compound via Oxidation of Diethyl Sulfide (B99878)

A common and efficient method for the synthesis of this compound is the oxidation of diethyl sulfide using hydrogen peroxide.[6][7]

Materials:

-

Diethyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve diethyl sulfide in glacial acetic acid.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, gently heat the reaction mixture to reflux for several hours to ensure complete oxidation to the sulfone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Recrystallization:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.[8]

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven to remove any residual solvent. The purity of the final product can be confirmed by measuring its melting point (70-73 °C).[1][9]

Determination of the Dipole Moment using the Guggenheim Method

The Guggenheim method is a widely used procedure for determining the dipole moment of a polar solute in a non-polar solvent, and it is particularly suitable for solid samples like this compound.[10][11][12] This method has the advantage of not requiring the measurement of the solution densities.

Materials and Equipment:

-

Purified this compound

-

High-purity non-polar solvent (e.g., benzene or dioxane)

-

A precision dielectric constant meter

-

An Abbé refractometer

-

A series of volumetric flasks

-

An analytical balance

-

A thermostatically controlled water bath

Procedure:

-

Prepare a series of dilute solutions of this compound in the chosen non-polar solvent (e.g., benzene) with varying mole fractions of the solute.

-

Measure the dielectric constant (ε) of the pure solvent and each of the prepared solutions at a constant temperature using the dielectric constant meter.

-

Measure the refractive index (n) of the pure solvent and each of the solutions at the same constant temperature using the Abbé refractometer.

-

Calculate the difference in dielectric constant (Δε) and the difference in the square of the refractive index (Δn²) between each solution and the pure solvent.

-

Plot a graph of Δε against the weight fraction of the solute (w₂). The slope of this graph gives (dε/dw₂)₀.

-

Plot a graph of Δn² against the weight fraction of the solute (w₂). The slope of this graph gives (dn²/dw₂)₀.

-

The dipole moment (μ) can then be calculated using the Guggenheim equation:

μ² = [27kT / (4πNₐ(ε₁ + 2)(n₁² + 2))] * [(d(ε - n²)/dw₂)₀]

where:

-

k is the Boltzmann constant

-

T is the absolute temperature

-

Nₐ is Avogadro's number

-

ε₁ is the dielectric constant of the pure solvent

-

n₁ is the refractive index of the pure solvent

-

(d(ε - n²)/dw₂)₀ is the limiting slope of (ε - n²) versus the weight fraction of the solute.

-

References

- 1. This compound [stenutz.eu]

- 2. Dimethyl Sulfone [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. Why are dimethyl sulfoxide and dimethyl sulfone such good solvents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 6. Sulfone synthesis by oxidation [organic-chemistry.org]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 8. rubingroup.org [rubingroup.org]

- 9. This compound | 597-35-3 | FD167646 | Biosynth [biosynth.com]

- 10. "Application of Guggenheim's Short Formula to the Calculation of Dipole" by Robert J. Buenker and George N. Schulte [scholarworks.uni.edu]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. scholarworks.uni.edu [scholarworks.uni.edu]

Methodological & Application

Diethyl Sulfone: A High-Temperature Solvent for Advanced Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Diethyl sulfone ((C₂H₅)₂SO₂) is a highly polar, aprotic solvent with exceptional thermal stability, characterized by a high boiling point of 246 °C and a melting point of 73-74 °C.[1][2][3][4] These properties make it an ideal medium for organic reactions that require elevated temperatures, particularly in the fields of polymer chemistry and the synthesis of complex organic molecules. Its robust nature allows for reaction conditions that are inaccessible with more volatile solvents, often leading to improved reaction rates and yields. This document provides detailed application notes and experimental protocols for the use of this compound as a high-temperature solvent in key organic transformations.

Key Applications

This compound's primary utility as a high-temperature solvent is demonstrated in polymerization reactions and nucleophilic aromatic substitutions.

1. Synthesis of High-Performance Polymers:

The synthesis of aromatic polymers such as poly(arylene ether sulfone)s (PAES) and poly(ether ether ketone) (PEEK) often requires temperatures exceeding 150 °C to ensure sufficient solubility of the monomers and the growing polymer chains, as well as to drive the polymerization to high molecular weights.[5][6][7] While solvents like diphenyl sulfone and N-methyl-2-pyrrolidone (NMP) are commonly used, this compound presents a viable alternative with a favorable physical properties profile. The synthesis of PAES, for example, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the high polarity of this compound can facilitate the displacement of halide leaving groups.[8][9]

2. Nucleophilic Aromatic Substitution (SNAr) Reactions:

SNAr reactions are fundamental in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. These reactions often benefit from high temperatures to overcome the activation energy associated with the formation of the Meisenheimer complex.[10] this compound provides a stable, polar environment that can accelerate these reactions, particularly for less reactive aryl halides.[11]

3. Ullmann-Type Condensation Reactions:

The Ullmann condensation is a copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, which typically requires high-boiling polar solvents.[12][13] The high boiling point and polarity of this compound make it a suitable, though less commonly cited, solvent for these transformations, which are crucial in the synthesis of diaryl ethers, diarylamines, and diaryl thioethers.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of poly(arylene ether sulfone)s, a key application where this compound can be employed as a high-temperature solvent. The data is adapted from protocols using analogous high-boiling polar aprotic solvents.

Table 1: Monomers and Reaction Conditions for Poly(arylene ether sulfone) Synthesis

| Polymer Type | Monomer 1 | Monomer 2 | Base | Typical Solvent(s) | Temperature (°C) | Time (h) |

| Sulfonated PAES | 4,4′-dihydroxy-1,6-diphenoxyhexane | bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt & bis(4-fluorophenyl) sulfone | K₂CO₃ | NMP/Toluene (B28343) | 170 | 20 |

| Sulfonated PAES | 4,4′-Dihydroxybiphenyl | bis(4-chlorophenyl) sulfone & sulfonated bis(4-chlorophenyl) sulfone | K₂CO₃ | DMAc/Toluene | 165 | 18 |

| Non-sulfonated PAES | 4,4′-bis(4-hydroxyphenyl)diphenyl sulfone | 4,4′-sulfonylbis(fluorobenzene) | K₂CO₃ | Diphenyl sulfone | >180 | 12 |

Table 2: Physical Properties of this compound

| Property | Value |

| CAS Number | 597-35-3 |

| Molecular Formula | C₄H₁₀O₂S |

| Molecular Weight | 122.19 g/mol |

| Melting Point | 73-74 °C |

| Boiling Point | 246 °C |

| Density | 1.357 g/mL |

Experimental Protocols

The following are detailed protocols for key experiments where this compound can be utilized as a high-temperature solvent. These protocols are adapted from established procedures using analogous solvents.

Protocol 1: Synthesis of a Poly(arylene ether sulfone) (PAES) via Nucleophilic Aromatic Substitution

This protocol is adapted for the use of this compound from a procedure for the synthesis of sulfonated poly(arylene ether sulfone)s.[1]

Materials:

-

4,4′-Dihydroxybiphenyl (DHBP)

-

Bis(4-fluorophenyl) sulfone (BFPS)

-

Potassium carbonate (K₂CO₃), anhydrous

-

This compound

-

Toluene

-

Deionized water

Procedure:

-

In a 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add 4,4′-dihydroxybiphenyl, bis(4-fluorophenyl) sulfone, and potassium carbonate.

-

Add this compound and toluene to the flask.

-

Heat the mixture to reflux (around 140-150 °C) with stirring under a nitrogen atmosphere to azeotropically remove water.

-

After the complete removal of water, slowly distill off the toluene.

-

Increase the reaction temperature to 170-180 °C and maintain for 12-20 hours. The solution will become viscous as the polymer forms.

-

Cool the reaction mixture to approximately 80-100 °C and pour the viscous solution into a beaker containing isopropanol to precipitate the polymer.

-

Wash the polymer precipitate several times with deionized water.

-

Filter the polymer and dry it in a vacuum oven at 60 °C for 24 hours.

Protocol 2: General Procedure for a High-Temperature Nucleophilic Aromatic Substitution (SNAr) Reaction

This is a general protocol that can be adapted for various SNAr reactions using this compound as the solvent.

Materials:

-

Aryl halide (activated with electron-withdrawing groups)

-

Nucleophile (e.g., a phenol, amine, or thiol)

-

Base (e.g., potassium carbonate, sodium hydride)

-

This compound

-

Appropriate workup and purification solvents (e.g., ethyl acetate, water, brine)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the nucleophile and the base.

-

Add this compound to the flask and stir the mixture.

-

If using a base like sodium hydride, allow for the deprotonation of the nucleophile to occur (typically at room temperature or slightly elevated temperatures).

-

Add the aryl halide to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with water or a saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Mandatory Visualization

Caption: Experimental workflow for PAES synthesis.

Caption: General mechanism of SNAr reaction.

References

- 1. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 597-35-3 | FD167646 | Biosynth [biosynth.com]

- 4. This compound [myskinrecipes.com]

- 5. How do you make PEEK material? [peekchina.com]

- 6. EP2342260A1 - High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]

- 7. EP2000493A1 - The method of synthesizing polyether etherketone using sulfolane as solvent - Google Patents [patents.google.com]

- 8. Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

Applications of Diethyl Sulfone in Electrochemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfone-based solvents are a promising class of electrolytes for high-voltage electrochemical applications, particularly in the development of next-generation lithium-ion batteries. Their inherent high oxidative stability makes them suitable for use with high-voltage cathode materials, which are critical for increasing the energy density of batteries.[1][2] Diethyl sulfone (DES), with the chemical formula (C₂H₅)₂SO₂, is a member of this family. While less studied than its counterparts like dimethyl sulfone (DMS) or ethyl methyl sulfone (EMS), its properties suggest potential for similar applications.

However, sulfones, including this compound, present challenges that need to be addressed for practical implementation. These include high melting points, high viscosity which can impede ion transport, and poor compatibility with traditional graphite (B72142) anodes.[1][3] This document provides an overview of the potential applications of this compound in electrochemistry, drawing comparisons with closely related sulfones, and offers detailed protocols for its evaluation as an electrolyte solvent.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Chemical Formula | C₄H₁₀O₂S |

| Molecular Weight | 122.19 g/mol |

| Melting Point | 73-74 °C |

| Boiling Point | 246 °C at 755 mm Hg |

| Appearance | White to off-white solid |

Electrochemical Properties of Sulfone-Based Electrolytes (Comparative Data)

Due to the limited availability of specific electrochemical data for this compound-based electrolytes in the public domain, the following table presents data for a well-studied, structurally similar sulfone, ethyl methyl sulfone (EMS). This information serves as a valuable benchmark for researchers investigating this compound.

| Parameter | Electrolyte Composition | Value |

| Ionic Conductivity | 1 M LiPF₆ in EMS:EA (1:1 by wt.) | ~2.5 mS/cm |

| Viscosity | 1 M LiPF₆ in EMS:EA (1:1 by wt.) | ~5.8 mPa·s |

| Electrochemical Stability Window | 1 M LiPF₆ in EMS | up to 5.8 V vs. Li/Li⁺ |

Note: EA refers to ethylene (B1197577) acetate (B1210297), a co-solvent used to reduce viscosity and improve conductivity.[1][2]

Application Note: this compound in High-Voltage Lithium-Ion Batteries

Potential: The primary appeal of this compound as an electrolyte solvent lies in its anticipated high oxidative stability, a characteristic feature of the sulfone functional group. This stability is crucial for enabling the use of high-voltage cathode materials (e.g., LiNi₀.₅Mn₁.₅O₄ or high-nickel NCMs), which operate at potentials where conventional carbonate-based electrolytes decompose.

Challenges and Mitigation Strategies:

-

High Melting Point and Viscosity: this compound is a solid at room temperature, which necessitates the use of co-solvents to create a liquid electrolyte with suitable viscosity for ion transport. Low-viscosity esters like ethylene acetate (EA) or carbonates like ethyl methyl carbonate (EMC) can be effective.[1][2] The use of co-solvents can also improve the wetting of electrodes and separators.

-

Anode Incompatibility: Sulfones are often incompatible with graphite anodes, leading to exfoliation and rapid capacity fading. The formation of a stable Solid Electrolyte Interphase (SEI) is critical to overcome this. The addition of film-forming additives like fluoroethylene carbonate (FEC) is a common and effective strategy to create a robust SEI on the graphite surface.[1][2]

Experimental Protocols

The following protocols are adapted from methodologies used for evaluating ethyl methyl sulfone-based electrolytes and can serve as a starting point for the investigation of this compound.

Protocol 1: Preparation of a this compound-Based Electrolyte

Objective: To prepare a 1 M LiPF₆ electrolyte in a this compound and ethylene acetate (1:1 by weight) solvent blend with 2% fluoroethylene carbonate as an additive.

Materials:

-

This compound (DES), battery grade (anhydrous)

-

Ethylene acetate (EA), battery grade (anhydrous)

-

Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade

-

Fluoroethylene carbonate (FEC), battery grade

-

Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

-

Magnetic stirrer and stir bars

-

Precision balance

Procedure:

-

Transfer all materials and equipment into an argon-filled glovebox.

-

Weigh the desired amount of this compound into a clean, dry glass bottle.

-

Add an equal weight of ethylene acetate to the bottle.

-

Place a magnetic stir bar in the bottle and stir the mixture on a magnetic stirrer until the this compound is fully dissolved.

-

Slowly add the required amount of LiPF₆ to achieve a 1 M concentration while stirring. Continue stirring until the salt is completely dissolved.

-

Add the desired amount of FEC (e.g., 2% by weight of the total electrolyte) and stir until the solution is homogeneous.

-

Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Coin Cell Assembly (CR2032)

Objective: To assemble a CR2032 coin cell using a this compound-based electrolyte for electrochemical testing.

Materials:

-

CR2032 coin cell components (casings, spacers, springs)

-

Cathode (e.g., NMC811 coated on aluminum foil)

-

Anode (e.g., graphite coated on copper foil)

-

Celgard separator

-

Prepared this compound-based electrolyte

-

Coin cell crimper

-

Micropipette

Procedure:

-

Dry the electrodes and separator in a vacuum oven at an appropriate temperature (e.g., 120 °C for the cathode, 80 °C for the separator) for at least 12 hours and transfer them into the glovebox.

-

Place the cathode in the center of the bottom casing of the coin cell.

-

Using a micropipette, add a few drops of the electrolyte onto the cathode surface to ensure it is well-wetted.

-

Place the separator on top of the cathode.

-

Add a few more drops of electrolyte onto the separator.

-

Place the anode on top of the separator.

-

Add a spacer and then the spring on top of the anode.

-

Carefully place the top casing onto the assembly.

-

Crimp the coin cell using a coin cell crimper to ensure proper sealing.

-

Let the cell rest for several hours to ensure complete wetting of the electrodes before testing.

Protocol 3: Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the prepared this compound-based electrolyte.

Equipment:

-

Battery cycler

-

Potentiostat with impedance spectroscopy capabilities

-

Conductivity meter

-

Viscometer

Procedures:

-

Ionic Conductivity:

-